molecular formula C30H56O2 B14261890 3-Hexadecyl-4-undecylideneoxetan-2-one CAS No. 138538-30-4

3-Hexadecyl-4-undecylideneoxetan-2-one

Cat. No.: B14261890
CAS No.: 138538-30-4
M. Wt: 448.8 g/mol
InChI Key: XMOHMCIQKGATRI-UHFFFAOYSA-N
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Description

3-Hexadecyl-4-undecylideneoxetan-2-one is a chemical compound with the molecular formula C34H64O2. It is known for its unique structure, which includes a four-membered oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexadecyl-4-undecylideneoxetan-2-one typically involves the reaction of hexadecyl and undecylidene groups with an oxetane ring precursor. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the oxetane ring. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process is designed to maximize yield and purity while minimizing by-products and waste. Specific industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Hexadecyl-4-undecylideneoxetan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-Hexadecyl-4-undecylideneoxetan-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hexadecyl-4-undecylideneoxetan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Hexadecyl-4-pentadecylideneoxetan-2-one: This compound has a similar structure but with a pentadecylidene group instead of an undecylidene group.

    3-Hexadecyl-4-octylideneoxetan-2-one:

Uniqueness

3-Hexadecyl-4-undecylideneoxetan-2-one is unique due to its specific combination of hexadecyl and undecylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

138538-30-4

Molecular Formula

C30H56O2

Molecular Weight

448.8 g/mol

IUPAC Name

3-hexadecyl-4-undecylideneoxetan-2-one

InChI

InChI=1S/C30H56O2/c1-3-5-7-9-11-13-14-15-16-17-19-20-22-24-26-28-29(32-30(28)31)27-25-23-21-18-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3

InChI Key

XMOHMCIQKGATRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1C(=CCCCCCCCCCC)OC1=O

Origin of Product

United States

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